TRAM-39

説明

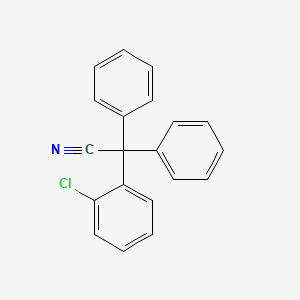

This structure confers unique physicochemical properties, such as moderate polarity due to the nitrile group and steric bulk from the diphenyl groups.

特性

IUPAC Name |

2-(2-chlorophenyl)-2,2-diphenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN/c21-19-14-8-7-13-18(19)20(15-22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNRTPKGSCVKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件: TRAM 39の合成には、2-クロロベンジルクロリド とベンゾフェノン を、水素化ナトリウム などの塩基の存在下で反応させることが含まれます。この反応は通常、ジメチルホルムアミド などの非プロトン性溶媒中で高温で行われます。 生成物は、その後、再結晶またはクロマトグラフィーによって精製されます .

工業生産方法: TRAM 39の特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、ラボでの合成プロセスをスケールアップすることです。これには、より高い収率と純度を得るための反応条件の最適化と、効率的な精製技術の実装が含まれます。

化学反応の分析

科学研究への応用

化学: TRAM 39は、中程度のコンダクタンスのカルシウム活性化カリウムチャネルの特性と機能を研究するために使用されます。これは、これらのチャネルが様々な化学プロセスで果たす役割を理解するのに役立ちます。

生物学: 生物学的研究では、TRAM 39は、細胞におけるカリウムチャネルの生理学的および病理学的役割を調査するために使用されます。 これは、細胞の興奮性とイオン輸送の調節を研究する際に特に役立ちます.

医学: 特定のカリウムチャネルを阻害することにより、研究者はこれらの状態の根本的なメカニズムを理解するのに役立ちます.

産業: その主な用途は研究ですが、TRAM 39は、カリウムチャネルを標的とした新しい治療薬の開発にも役立つ可能性があります。

科学的研究の応用

Chemistry: TRAM 39 is used to study the properties and functions of intermediate-conductance calcium-activated potassium channels. It helps in understanding the role of these channels in various chemical processes.

Biology: In biological research, TRAM 39 is used to investigate the physiological and pathological roles of potassium channels in cells. It is particularly useful in studying the regulation of cellular excitability and ion transport .

Medicine: By blocking specific potassium channels, it helps researchers understand the underlying mechanisms of these conditions .

Industry: While its primary use is in research, TRAM 39 could potentially be used in the development of new therapeutic agents targeting potassium channels.

作用機序

類似の化合物との比較

類似の化合物:

TRAM 34: 中程度のコンダクタンスのカルシウム活性化カリウムチャネルのもう1つの選択的阻害剤ですが、結合親和性と特異性が異なります。

NS6180: 中程度のコンダクタンスのカルシウム活性化カリウムチャネルも標的とする化合物ですが、化学構造と効力が異なります。

独自性: TRAM 39は、その特定の化学構造により、中程度のコンダクタンスのカルシウム活性化カリウムチャネルに対して独自の結合親和性と選択性を発揮します。 これは、これらのチャネルとその様々な生理学的および病理学的状態における役割を研究するための研究において貴重なツールとなっています.

類似化合物との比較

Comparison with Similar Compounds

The following compounds share structural motifs with 2-chloro-alpha,alpha-diphenylbenzeneacetonitrile, enabling comparative analysis of their properties and applications:

2.1. alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile

- Structure : Features a 1,3-dioxolane ring and an ethyl group attached to the acetonitrile core, with a 4-chlorophenyl substituent.

- Molecular Formula: C₁₃H₁₄ClNO₂ (MW: 251.71) .

- Key Differences :

- The dioxolane ring enhances solubility in polar solvents compared to the purely aromatic diphenyl system.

- The ethyl group introduces steric effects that may reduce reactivity in nucleophilic substitutions.

2.2. 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile

- Structure: Contains dual chloro substituents (on separate phenyl rings) and an amino group at the 4-position of one phenyl ring.

- Molecular Formula : C₁₅H₁₂Cl₂N₂ (MW: 295.18) .

- Dual chloro substituents may amplify electron-withdrawing effects, altering reactivity in electrophilic aromatic substitutions.

- Applications : Likely used in agrochemicals (e.g., herbicides or insecticides) due to structural similarities to pesticidal nitriles .

2.3. 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile

- Structure: Combines a benzonitrile core with a 2-chlorophenyl-substituted ethylamino group.

- Molecular Formula : C₁₅H₁₃ClN₂ (MW: 256.73) .

- Applications : Likely a pharmaceutical intermediate, given its amine functionality and structural resemblance to bioactive molecules .

2.4. 2-(4-Chlorophenyl)-3-oxo-butyronitrile

- Structure : Features a ketone group adjacent to the nitrile, with a 4-chlorophenyl substituent.

- Molecular Formula: C₁₀H₈ClNO (MW: 193.63) .

- Key Differences :

- The ketone group increases electrophilicity, making the compound more reactive in condensation reactions.

- Smaller molecular size compared to diphenylacetonitriles may improve diffusion through biological membranes.

- Applications: Potential use in synthetic organic chemistry as a building block for heterocycles .

Research Implications

- Steric Effects : The diphenyl groups in 2-chloro-alpha,alpha-diphenylbenzeneacetonitrile likely hinder interactions with enzyme active sites compared to smaller analogs like 2-(4-chlorophenyl)-3-oxo-butyronitrile .

- Electron-Withdrawing Groups: Chlorine and nitrile substituents enhance stability against oxidation but may reduce nucleophilic reactivity relative to amino-containing derivatives .

- Biological Activity: Amino and dioxolane groups in analogs suggest tailored pharmacokinetic profiles, whereas the target compound’s lack of these groups may limit its therapeutic use .

生物活性

2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile, also known as TRAM 39, is a chemical compound that has garnered attention in pharmacological research due to its selective action on ion channels. This article explores its biological activity, mechanisms of action, and potential applications based on various studies.

2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile is recognized primarily as a selective blocker of intermediate conductance Ca²⁺-activated K⁺ (IKCa) channels . This selectivity allows it to modulate cellular excitability and contribute to various physiological processes. By inhibiting IKCa channels, TRAM 39 can influence smooth muscle contraction and neurotransmitter release, making it a candidate for therapeutic applications in cardiovascular and neurological disorders.

Effects on Cellular Processes

Research indicates that TRAM 39 may have significant effects on various cellular processes:

- Vasodilation : By blocking IKCa channels, the compound can lead to relaxation of vascular smooth muscle, resulting in vasodilation. This effect has implications for treating hypertension and other cardiovascular diseases.

- Neuroprotection : There is evidence that TRAM 39 may exert neuroprotective effects by modulating calcium influx in neurons, which can be beneficial in conditions such as ischemia.

In Vitro Studies

In vitro studies have demonstrated that TRAM 39 effectively alters cellular responses under controlled conditions. For example:

- Calcium Signaling : The compound has been shown to modulate intracellular calcium levels, affecting various signaling pathways crucial for cell function.

- Cell Proliferation : Research indicates that TRAM 39 may influence cell proliferation rates in certain cancer cell lines, suggesting potential applications in oncology.

In Vivo Studies

Animal studies have further elucidated the biological activity of TRAM 39. Notable findings include:

- Cardiovascular Effects : In vivo experiments have shown that administration of TRAM 39 leads to significant reductions in blood pressure and improved cardiac output in hypertensive models.

- Neuroprotective Outcomes : Animal models of stroke have demonstrated that TRAM 39 treatment results in reduced neuronal death and improved functional recovery post-ischemia.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| IKCa Channel Blockade | Selective inhibition leading to vasodilation | |

| Calcium Modulation | Altered intracellular signaling | |

| Neuroprotection | Reduced neuronal death post-ischemia | |

| Blood Pressure Regulation | Significant reduction in hypertensive models |

Case Study 1: Neuroprotection in Stroke Models

In a study investigating the neuroprotective effects of TRAM 39, researchers administered the compound to rats subjected to induced ischemic stroke. The results indicated a significant reduction in infarct size and improved neurological scores compared to control groups. These findings suggest that TRAM 39 may be a promising candidate for acute stroke therapy.

Case Study 2: Cardiovascular Applications

Another study focused on the cardiovascular effects of TRAM 39 in hypertensive rats. The administration of the compound resulted in a marked decrease in systolic blood pressure and improved vascular reactivity. These outcomes highlight the potential of TRAM 39 as a therapeutic agent for managing hypertension.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。